8-(Methylamino)adenosine
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Overview
Description
8-(Methylamino)adenosine is an adenosine analog, which means it is structurally similar to adenosine, a naturally occurring nucleoside. Adenosine analogs are known for their roles as smooth muscle vasodilators and have been shown to inhibit cancer progression
Preparation Methods
The synthesis of 8-(Methylamino)adenosine involves several steps. One common method starts with adenosine-5-monophosphate, which is brominated with bromine in a sodium acetate buffer at pH 3.9. The resulting 8-bromo-adenosine-5-monophosphate is then methylaminated with methylamine in water and refluxed for 48 hours at 65°C. The product is then converted to its diphosphate analogue using the phosphoromorpholidate process and polymerized with the enzyme polynucleotide phosphorylase .
Chemical Reactions Analysis
8-(Methylamino)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylamination of 8-bromo-adenosine-5-monophosphate results in this compound .
Scientific Research Applications
8-(Methylamino)adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cancer progression.
Industry: It is used in the production of nucleoside analogs and other related compounds.
Mechanism of Action
The mechanism of action of 8-(Methylamino)adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the adenosine receptors A1, A2A, A2B, and A3 .
Comparison with Similar Compounds
8-(Methylamino)adenosine is unique among adenosine analogs due to its specific methylamino substitution at the 8-position. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.
Properties
Molecular Formula |
C11H16N6O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
ISWTXTWJONWIEN-HMEJCUHCSA-N |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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